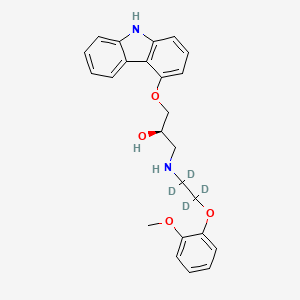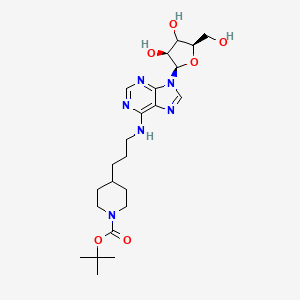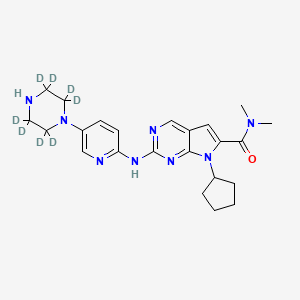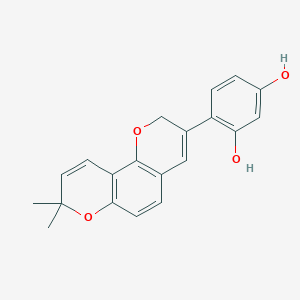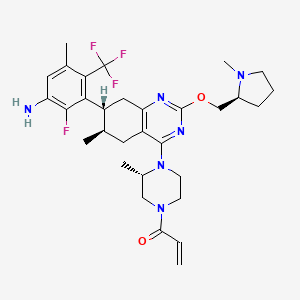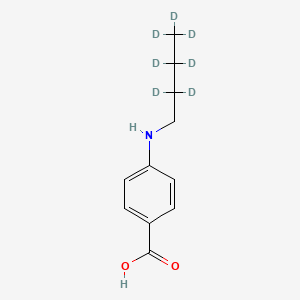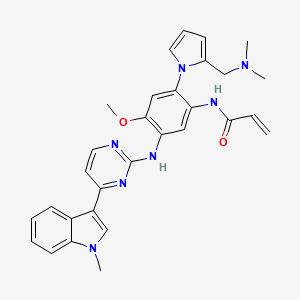
EGFR kinase inhibitor 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epidermal growth factor receptor kinase inhibitor 1 is a small-molecule inhibitor that targets the epidermal growth factor receptor, a protein tyrosine kinase involved in the regulation of cell growth and proliferation. This compound is particularly significant in cancer therapy, as it can inhibit the abnormal activation of the epidermal growth factor receptor, which is often associated with various malignancies such as non-small cell lung cancer and glioblastoma .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of epidermal growth factor receptor kinase inhibitor 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of a quinazoline core structure, which is modified through various chemical reactions to introduce functional groups that enhance its inhibitory activity .
Industrial Production Methods
Industrial production of epidermal growth factor receptor kinase inhibitors often involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of intermediates and the final product through techniques such as crystallization and chromatography to ensure high purity and efficacy .
化学反応の分析
Types of Reactions
Epidermal growth factor receptor kinase inhibitor 1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions include various derivatives of the quinazoline core, each with different functional groups that can enhance or modify the inhibitory activity of the compound .
科学的研究の応用
Epidermal growth factor receptor kinase inhibitor 1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of protein kinases.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Applied in the treatment of cancers, particularly those with overexpression or mutation of the epidermal growth factor receptor.
Industry: Utilized in the development of new therapeutic agents and in drug screening assays
作用機序
Epidermal growth factor receptor kinase inhibitor 1 exerts its effects by binding to the ATP-binding site of the epidermal growth factor receptor, thereby inhibiting its tyrosine kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, ultimately leading to the suppression of cell proliferation and survival pathways. The compound specifically targets the epidermal growth factor receptor, making it highly effective in cancers driven by epidermal growth factor receptor mutations .
類似化合物との比較
Similar Compounds
Gefitinib: A first-generation epidermal growth factor receptor tyrosine kinase inhibitor.
Erlotinib: Another first-generation inhibitor with a similar mechanism of action.
Afatinib: A second-generation inhibitor that irreversibly binds to the epidermal growth factor receptor.
Osimertinib: A third-generation inhibitor designed to overcome resistance to earlier inhibitors
Uniqueness
Epidermal growth factor receptor kinase inhibitor 1 is unique in its ability to selectively target specific mutations within the epidermal growth factor receptor, providing a more tailored approach to cancer therapy. Its high specificity and potency make it a valuable tool in both research and clinical settings .
特性
分子式 |
C30H31N7O2 |
|---|---|
分子量 |
521.6 g/mol |
IUPAC名 |
N-[2-[2-[(dimethylamino)methyl]pyrrol-1-yl]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C30H31N7O2/c1-6-29(38)32-24-16-25(28(39-5)17-27(24)37-15-9-10-20(37)18-35(2)3)34-30-31-14-13-23(33-30)22-19-36(4)26-12-8-7-11-21(22)26/h6-17,19H,1,18H2,2-5H3,(H,32,38)(H,31,33,34) |
InChIキー |
YIYTWDRDNVPEHZ-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N5C=CC=C5CN(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


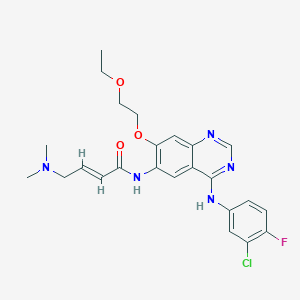
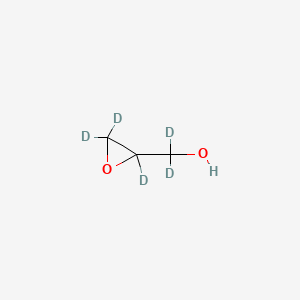
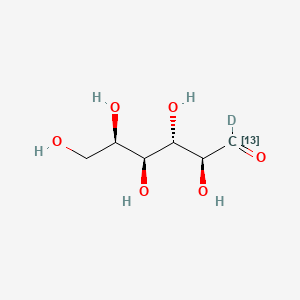
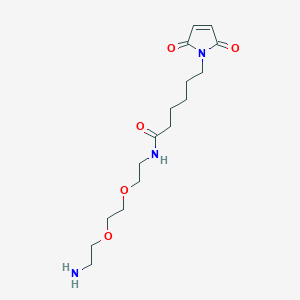
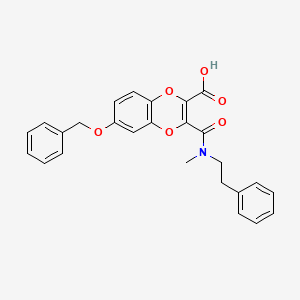
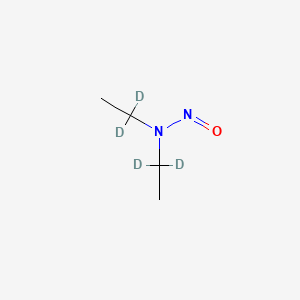
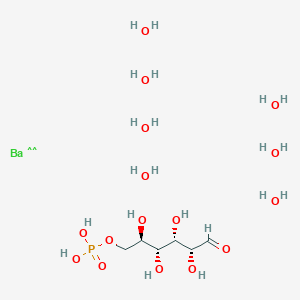
![disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12402813.png)
